2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a chemical compound with the molecular formula C13H12FN5O . It is a derivative of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone .
Synthesis Analysis
The synthesis of this compound and its analogues can be achieved through a three-step reaction sequence. An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula C13H12FN5O . Further details about its structure could not be found in the available resources.Scientific Research Applications
Insecticidal Properties
Research demonstrates the potential use of related heterocyclic compounds, incorporating elements like thiadiazole, in insecticidal applications. For instance, Fadda et al. (2017) synthesized various heterocycles as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimicrobial and Antifungal Activities
Compounds with similar structures have been synthesized and assessed for their antimicrobial properties. Abbady (2014) focused on synthesizing novel 1,2,4-triazoles and related compounds with significant antimicrobial activity (Abbady, 2014).
Antiviral Properties
Studies also reveal the antiviral potential of compounds within this chemical class. Shamroukh and Ali (2008) explored novel triazolo[4,3-b]pyridazine derivatives with promising activity against hepatitis-A virus (Shamroukh & Ali, 2008).
Antitumor and Anticancer Applications
Several studies have identified the anticancer and antitumor potential of related compounds. Bhat et al. (2009) synthesized 1,2,4-triazole derivatives with substantial antitumor activity against various cancer cell lines (Bhat et al., 2009).
Mechanism of Action
Target of Action
Many compounds with a triazolo-pyridazine structure have been found to inhibit various enzymes. For example, some are known to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism .
Mode of Action
These inhibitors typically work by binding to the active site of their target enzyme, preventing it from catalyzing its usual reactions .
Biochemical Pathways
In the case of DPP-IV inhibitors, they affect the incretin pathway, which is involved in insulin secretion and glucose homeostasis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure and the characteristics of the organism it’s administered to. Some triazolo-pyridazine compounds have been found to have good oral bioavailability .
Result of Action
The ultimate effects of a compound at the molecular and cellular levels depend on its specific targets and mode of action. DPP-IV inhibitors, for example, can help to lower blood glucose levels .
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c1-13-5-2-3-8-16(13)22-18(27)12-28-19-10-9-17-23-24-20(26(17)25-19)14-6-4-7-15(21)11-14/h2-11H,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQMACWLRZBBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.